molecular formula C15H18N4O5S B10961390 N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide

N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide

Cat. No.: B10961390
M. Wt: 366.4 g/mol
InChI Key: ZWMASQVEQGOZAM-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide is a complex organic compound featuring a benzyl group, a pyrazole ring, and a sulfonyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-4-nitroacetophenone with hydrazine hydrate under acidic conditions.

    Sulfonylation: The pyrazole derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Acetamide Formation: The resulting sulfonyl pyrazole is then coupled with benzylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol using reagents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles like sodium methoxide.

Major Products

    Oxidation: Corresponding amine derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl and pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound has potential applications as an anti-inflammatory or antimicrobial agent. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thioacetamide: Contains a thioacetamide group instead of a sulfonyl group, which may alter its chemical properties and reactivity.

Uniqueness

N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for a wide range of chemical modifications and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

N-benzyl-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfonyl]acetamide

InChI

InChI=1S/C15H18N4O5S/c1-11-15(19(21)22)12(2)18(17-11)10-25(23,24)9-14(20)16-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,20)

InChI Key

ZWMASQVEQGOZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CS(=O)(=O)CC(=O)NCC2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

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